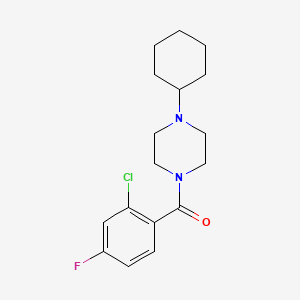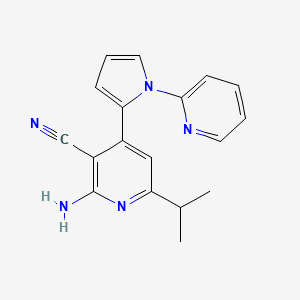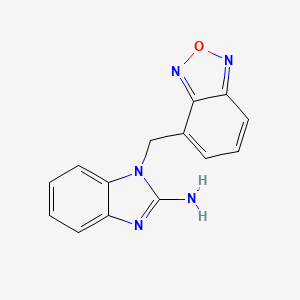
(2-CHLORO-4-FLUOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-fluorophenyl)(4-cyclohexylpiperazino)methanone is a chemical compound with the molecular formula C17H22ClFN2O and a molecular weight of 324.821 Da . This compound is known for its unique structure, which includes a chlorinated and fluorinated phenyl ring attached to a cyclohexylpiperazine moiety via a methanone linkage.
準備方法
The synthesis of (2-chloro-4-fluorophenyl)(4-cyclohexylpiperazino)methanone typically involves the reaction of 2-chloro-4-fluoroaniline with cyclohexylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(2-Chloro-4-fluorophenyl)(4-cyclohexylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
科学的研究の応用
(2-Chloro-4-fluorophenyl)(4-cyclohexylpiperazino)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-chloro-4-fluorophenyl)(4-cyclohexylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with G-protein coupled receptors or ion channels .
類似化合物との比較
(2-Chloro-4-fluorophenyl)(4-cyclohexylpiperazino)methanone can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenol: This compound shares the chlorinated and fluorinated phenyl ring but lacks the piperazine and methanone moieties.
4-Cyclohexylpiperazine: This compound contains the piperazine ring with a cyclohexyl group but lacks the chlorinated and fluorinated phenyl ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-cyclohexylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O/c18-16-12-13(19)6-7-15(16)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARIJUQZROCEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-2-ylmethanone](/img/structure/B5361035.png)
![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5361041.png)
![[4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide](/img/structure/B5361043.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5361056.png)
![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)
![[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methanone](/img/structure/B5361067.png)
![4-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline](/img/structure/B5361076.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)

![(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid](/img/structure/B5361126.png)


